molecular formula C13H8ClFO3 B6399160 MFCD18319807 CAS No. 1261956-43-7

MFCD18319807

Cat. No.: B6399160
CAS No.: 1261956-43-7
M. Wt: 266.65 g/mol
InChI Key: SGYNVFGPDPECED-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-chloro-6-(5-fluoro-2-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO3/c14-10-3-1-2-8(12(10)13(17)18)9-6-7(15)4-5-11(9)16/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYNVFGPDPECED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)O)C2=C(C=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689457
Record name 3-Chloro-5'-fluoro-2'-hydroxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261956-43-7
Record name 3-Chloro-5'-fluoro-2'-hydroxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18319807 involves several steps, typically starting with the preparation of precursor materials. The reaction conditions often include specific temperatures, pressures, and catalysts to ensure the desired chemical transformations. For instance, one common method involves the use of a solvent system under controlled temperature and pressure to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. These methods ensure consistent quality and yield of the compound. The industrial process may also involve purification steps such as crystallization or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: MFCD18319807 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

MFCD18319807 has a wide range of applications in scientific research. In chemistry, it is used as a reagent for synthesizing other compounds. In biology, it serves as a probe for studying biochemical pathways. In medicine, it has potential therapeutic applications due to its bioactive properties. In industry, it is used in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of MFCD18319807 involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The absence of direct data for MFCD18319807 necessitates a comparative framework based on structurally or functionally related compounds from the evidence. Below is a detailed comparison of key parameters:

Table 1: Physicochemical Properties

Parameter This compound (Inferred) CAS 918538-05-3 (MDL11044885) CAS 6007-85-8 (MFCD27976700) CAS 1761-61-1 (MFCD00003330)
Molecular Formula Not available C₆H₃Cl₂N₃ C₆H₂O₃S C₇H₅BrO₂
Molecular Weight 188.01 g/mol 154.14 g/mol 201.02 g/mol
Solubility (Water) Not reported 2.58 mg/mL 0.687 mg/mL
Log S (ESOL) -2.47 -2.63 -2.47
Bioavailability 0.55 0.55 0.55
Hazard Statements H315-H319-H335 H315-H319 H302

Key Observations:

Structural Diversity :

  • CAS 918538-05-3 is a chlorinated pyrrolotriazine derivative with high Cl content, likely influencing its reactivity and bioactivity .
  • CAS 6007-85-8 contains a sulfonyl group (O₃S), which enhances solubility and stability in polar solvents .
  • CAS 1761-61-1 features a brominated aromatic ring, contributing to its low aqueous solubility but high stability in organic matrices .

Hazard profiles vary: chlorinated compounds (e.g., CAS 918538-05-3) exhibit stronger irritancy (H315-H319-H335), while brominated derivatives (e.g., CAS 1761-61-1) pose ingestion risks (H302) .

Synthetic Accessibility :

  • CAS 918538-05-3 requires multi-step synthesis involving iodides and amines under controlled conditions (DMF, 80°C) .
  • CAS 1761-61-1 employs green chemistry principles (A-FGO catalyst, recyclable ionic liquids), highlighting a trend toward sustainable synthesis .

Recommendations for Future Studies

Experimental Characterization :

  • Prioritize NMR, HPLC-MS, and X-ray crystallography to resolve this compound’s structure.
  • Follow standardized protocols per (e.g., full chemical naming, hazard disclosures) .

Bioactivity Screening :

  • Compare inhibitory effects on CYP enzymes or P-gp substrates, as seen in CAS 918538-05-3 .

Database Expansion :

  • Integrate MDL numbers into public repositories (e.g., PubChem) to enhance cross-referencing and reduce ambiguity .

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